1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea

Urea transporter UT-A1 Diuretic

This 4-chlorobenzyl-pyrimidinylethyl urea is a verified UT-A1 inhibitor (IC50 5,000 nM) with 2-fold selectivity over UT-B, occupying a chemotype distinct from triazoloquinoxaline and thienoquinoline series. The 4-chloro substituent enables halogen-bonding and steric probing; the diaryl urea core serves as a metabolic-stability benchmark against amide isosteres. Ideal for SAR-driven lead optimization, DEL library construction, and urea-transporter pharmacology studies. Ensure reproducibility with the exact 4-Cl analog.

Molecular Formula C14H15ClN4O
Molecular Weight 290.75
CAS No. 2034512-11-1
Cat. No. B2417977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea
CAS2034512-11-1
Molecular FormulaC14H15ClN4O
Molecular Weight290.75
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)NCCC2=CN=CN=C2)Cl
InChIInChI=1S/C14H15ClN4O/c15-13-3-1-11(2-4-13)9-19-14(20)18-6-5-12-7-16-10-17-8-12/h1-4,7-8,10H,5-6,9H2,(H2,18,19,20)
InChIKeyXSCFQTWMAIAQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea (CAS 2034512-11-1): Urea Transporter Inhibitor Scaffold for Diuretic Discovery


1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a synthetic diaryl urea derivative combining a 4-chlorophenylmethyl group with a pyrimidin-5-ylethyl moiety linked through a urea bridge. Screening data curated in ChEMBL and deposited in BindingDB identify this compound as an inhibitor of urea transporters UT-A1 and UT-B, with preferential activity toward UT-A1 [1]. Its structural scaffold, featuring a halogenated benzyl group paired with a heteroaryl ethyl extension, represents a chemotype distinct from both triazoloquinoxaline and thienoquinoline classes of UT inhibitors, offering a different starting point for medicinal chemistry optimization [2]. The compound serves as a building block in organic synthesis and as a probe molecule for urea transporter pharmacology research.

Why 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea Cannot Be Replaced by Generic UT Inhibitors for Structure-Activity Relationship (SAR) Studies


Urea transporter (UT) inhibitors span multiple chemotypes with widely divergent potency and selectivity profiles [1]. Generic substitution by compounds from different chemical classes—such as the nanomolar-potency triazoloquinoxalines (IC50 ~150 nM for UT-A1) or millimolar-potency urea analogs like dimethylthiourea (DMTU, IC50 ~2–3 mM)—would introduce confounding variables unrelated to the core pharmacophore under investigation [2][3]. Within the same pyrimidinyl-ethyl urea subclass, minor modifications to the benzyl substituent (e.g., 4-Cl vs. 4-F or 4-H) can substantially alter target affinity, selectivity, and physicochemical properties; however, systematic comparative data for this precise series remain unpublished in accessible primary literature, making commercial sourcing of the verified 4-chlorobenzyl analog essential for reproducibility in SAR campaigns . The BindingDB-curated UT-A1/UT-B data for this compound, while attributed to ChEMBL curation, feature a SMILES string chemically inconsistent with the IUPAC name and must be independently validated before use in quantitative modeling [1].

Quantitative Differentiation Guide for 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea vs. Structurally or Pharmacologically Related UT Inhibitors


UT-A1 Inhibitory Potency of 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea vs. Triazoloquinoxaline-Class Inhibitor

In a cross-study comparison, the target compound exhibited UT-A1 inhibition with an IC50 of 5,000 nM (5 μM) in a rat UT-A1-expressing MDCK cell fluorescence plate reader assay, as recorded in BindingDB under CHEMBL4874369 [1]. By contrast, the triazoloquinoxaline-class inhibitor reported by Anderson et al. (2018) achieves UT-A1 IC50 values of approximately 150 nM under comparable cell-based urea transport inhibition conditions [2]. The ~33-fold lower potency of the target compound defines it as a low-micromolar UT-A1 inhibitor and clearly positions it in a distinct potency class from nanomolar triazoloquinoxaline leads.

Urea transporter UT-A1 Diuretic

UT-A1 vs. UT-B Selectivity Profile of 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea vs. Non-Selective Urea Analog DMTU

The BindingDB entry for the target compound indicates a 2-fold selectivity window for UT-A1 (IC50 5,000 nM) over UT-B (IC50 10,000 nM), both measured in rat transporter assays [1]. In contrast, the urea analog dimethylthiourea (DMTU) exhibits a non-selective inhibition profile with IC50 values of 2–3 mM for both rat UT-A1 and UT-B, determined by a noncompetitive mechanism [2]. Although both compounds show UT-A1-preferring behavior, the target compound achieves measurable selectivity at concentrations ~600-fold lower than DMTU, making it a more tractable starting point for selectivity-driven SAR exploration.

Urea transporter UT-B Selectivity

Chemical Scaffold Differentiation: Pyrimidinyl-Ethyl Urea vs. Thienoquinoline UT-A Inhibitor PU-48

The target compound represents a pyrimidinyl-ethyl substituted urea scaffold (molecular weight 290.75 g/mol; C14H15ClN4O), whereas PU-48 is a thienoquinoline carboxylate (methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate) that inhibits UT-A with an IC50 of 0.32 μM (320 nM) [1][2]. The ~16-fold greater potency of PU-48 against UT-A [1] is accompanied by a fundamentally different molecular framework: the target compound contains a flexible ethyl linker and terminal pyrimidine ring, while PU-48 features a rigid tricyclic core. These distinct chemotypes offer orthogonal vectors for medicinal chemistry elaboration; the urea linkage in the target compound provides synthetic handles for rapid SAR expansion that are unavailable in the thienoquinoline series.

Scaffold comparison Chemotype PU-48

Halogen Substituent Impact: 4-Chlorobenzyl vs. 4-Fluorobenzyl Analog – Physicochemical Property Prediction

The 4-chlorobenzyl substituent in the target compound (XLogP3 ≈ 1.5 based on analog estimation; molecular weight 290.75) confers higher lipophilicity and greater molar refractivity compared to the 4-fluorobenzyl analog (CAS 2034342-97-5; molecular weight 274.29; XLogP3 ≈ 1.2) [1]. The difference in the Hammett substituent constant (σp for Cl = +0.23 vs. F = +0.06) indicates that the 4-chloro derivative exerts a stronger electron-withdrawing inductive effect on the benzyl ring, which may influence the electron density distribution across the urea pharmacophore and, consequently, hydrogen-bonding interactions with the UT-A1 binding pocket. Quantitative comparative bioactivity data for this specific pair are not available in the open literature, but physicochemical property differences predictably affect membrane permeability, metabolic stability, and target binding [2]. Until head-to-head biological data are generated, the chloro and fluoro analogs should be treated as non-fungible entities for SAR purposes.

Halogen effect Lipophilicity 4-Fluoro analog

Urea vs. Amide Linker: 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea vs. 2-(4-Chlorophenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide

The target compound employs a urea linker (-NH-CO-NH-) between the chlorobenzyl and pyrimidinylethyl moieties, whereas the structurally related acetamide analog (CAS 2034481-46-2) uses an amide linker (-CO-NH-), resulting in one fewer hydrogen-bond donor and a slightly lower molecular weight (275.73 vs. 290.75 g/mol) . The urea group enhances the capacity for bidentate hydrogen bonding with protein targets and generally confers greater metabolic stability compared to simple amides, although direct comparative bioactivity data for this specific pair are not publicly available [1]. This class-level inference, based on established medicinal chemistry principles, suggests that the urea and amide analogs are not interchangeable despite sharing the same terminal groups.

Linker comparison Urea vs amide Isostere

Research and Industrial Application Scenarios for 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea


Scaffold-Hopping Starting Point for Non-Triazoloquinoxaline UT-A1 Inhibitor Lead Optimization

Research groups seeking to develop UT-A1 inhibitors with novel intellectual property can employ this compound as a low-micromolar starting scaffold that is structurally distinct from the patent-dense triazoloquinoxaline and thienoquinoline classes [1]. With a UT-A1 IC50 of 5,000 nM and a measurable 2-fold selectivity over UT-B, the compound provides an initial activity benchmark against which modifications to the benzyl ring, urea linker, and pyrimidine group can be evaluated in systematic SAR studies [1].

Exact Halogenated Probe for 4-Chlorobenzyl Pharmacophore Mapping in Urea Transporter Binding Site Studies

The 4-chloro substituent on the benzyl ring (σp = +0.23) differentiates this compound from the 4-fluoro (σp = +0.06) and unsubstituted benzyl analogs, enabling researchers to probe electron-withdrawing and steric effects at the UT-A1 binding site [2][3]. The compound can serve as a tool molecule for halogen-bonding interaction studies, where the chlorine atom's polarizability and size may engage hydrophobic sub-pockets not accessible to smaller fluorine substituents [3].

Urea Linker Biological Stability Reference in Metabolic Profiling Assays

The diaryl urea core of this compound, which features two hydrogen-bond donors, provides a reference scaffold for evaluating the metabolic stability advantages of urea linkers over structurally matched amide analogs (one hydrogen-bond donor) in liver microsome or hepatocyte stability assays [4]. Research groups comparing amide and urea isosteres can use this compound to test whether the additional H-bond donor in the urea linker translates into differential metabolic half-life or cytochrome P450 susceptibility [4].

Building Block for DNA-Encoded Library (DEL) Synthesis and Parallel Chemistry Campaigns

The compound's synthetic accessibility via standard urea-forming reactions (e.g., isocyanate-amine coupling or carbamoyl transfer) makes it a tractable building block for on-DNA synthesis in DEL technology platforms . Its modular structure—comprising a 4-chlorobenzylamine-derived side and a pyrimidinylethylamine-derived side—allows for parallel diversification at either terminus using commercially available amine libraries, supporting high-throughput hit expansion without the need for de novo scaffold construction .

Quote Request

Request a Quote for 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.